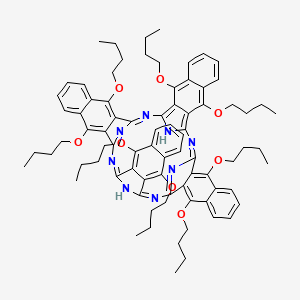

5,9,14,18,23,27,32,36-Octabutoxy-2,3-naftocianina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine and related compounds often involves cyclotetramerization processes or molecular fragment methods. For example, in a study on naphthalocyanine complexes, researchers synthesized a series of naphthalocyanines using 6,7-bis(phenoxy)-2,3-naphthalodinitrile as a precursor, highlighting the versatility and potential for modification in naphthalocyanine chemistry (Dubinina et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of naphthalocyanines reveals their complex conjugated systems, which are responsible for their unique optical properties. The structural characterization is typically carried out using spectroscopic techniques such as IR, NMR, UV-Vis, and MS, providing detailed insights into the molecular geometry, electronic structure, and substituent effects (Karadeniz et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine typically explore its reactivity under various conditions, focusing on its coordination chemistry and the ability to form complexes with different metals. Such studies illuminate the compound's versatility in forming stable, electronically and optically active structures (Bae et al., 2007).

Physical Properties Analysis

The physical properties of naphthalocyanines, including 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine, such as solubility, melting points, and aggregation behavior, are crucial for their application in materials science and technology. Studies on similar compounds show enhanced solubility in organic solvents and specific aggregation tendencies, which are significant for their use in optoelectronic devices (Xu et al., 2014).

Chemical Properties Analysis

The chemical properties, including the photophysical, electrochemical, and photochemical behaviors, are central to understanding the functionality of naphthalocyanines in various applications. Investigations into their spectral properties, electron transfer processes, and interactions with light provide insights into their potential uses in fields such as photodynamic therapy, sensing, and photovoltaics (Choi et al., 2000).

Aplicaciones Científicas De Investigación

Materiales Fotónicos y Ópticos

Este compuesto se utiliza en el campo de los materiales fotónicos y ópticos {svg_1}. Tiene un alto contenido de tinte del 95% y una longitud de onda máxima (λmax) de 867 nm {svg_2}, lo que lo hace adecuado para aplicaciones que requieren tintes de infrarrojo cercano con absorción sensible de más de 700 nm {svg_3}.

Diodos Orgánicos Emisores de Luz (OLED)

El compuesto se usa ampliamente en optoelectrónica, particularmente en la fabricación de diodos orgánicos emisores de luz (OLED) {svg_4}. Los OLED se utilizan en diversas aplicaciones, como pantallas en dispositivos móviles y televisores, iluminación e iluminación de estado sólido.

Células Solares Orgánicas

“5,9,14,18,23,27,32,36-Octabutoxy-2,3-naftocianina” también encuentra aplicación en células solares orgánicas {svg_5}. Estas células solares utilizan la electrónica orgánica, una rama de la electrónica que trata con polímeros orgánicos conductores o pequeñas moléculas orgánicas, para la absorción de luz y el transporte de carga.

Dispositivos Fotosensibles

Este compuesto se utiliza en dispositivos fotosensibles {svg_6}. Estos dispositivos convierten las señales de luz en señales eléctricas, lo que los hace útiles en una variedad de aplicaciones como dispositivos de imagen, sistemas de comunicación óptica y sensores de luz.

Marcas de Seguridad

Las propiedades del compuesto lo hacen adecuado para su uso en marcas de seguridad {svg_7}. Estas marcas se utilizan en diversas industrias para medidas anti falsificación, seguridad de documentos y protección de marcas.

Litografía

“this compound” se utiliza en litografía {svg_8}, un proceso de impresión donde el área de la imagen se vuelve receptiva al aceite y el área no imagen se vuelve receptiva al agua.

Medios de Grabación Óptica

El compuesto se utiliza en medios de grabación óptica {svg_9}, que almacenan información en formato digital que se puede leer utilizando tecnología óptica como discos compactos (CD), DVD y discos Blu-ray.

Filtros Ópticos

Por último, este compuesto se utiliza en filtros ópticos {svg_10}, que transmiten selectivamente la luz de diferentes longitudes de onda y se utilizan en diversas aplicaciones como fotografía, instrumentos ópticos e iluminación.

Mecanismo De Acción

Target of Action

Similar compounds are known to interact with various cellular structures due to their photonic and optical properties .

Mode of Action

It is known to exhibit strong absorption and fluorescence characteristics in solution , which suggests it may interact with its targets through energy transfer mechanisms.

Result of Action

Its strong absorption and fluorescence characteristics suggest it may have applications in photonic and optical materials .

Action Environment

The compound is stable but gradually decomposes under light exposure . This suggests that environmental factors such as light intensity and exposure duration could influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H90N8O8/c1-9-17-41-89-65-49-33-25-26-34-50(49)66(90-42-18-10-2)58-57(65)73-81-74(58)86-76-61-62(70(94-46-22-14-6)54-38-30-29-37-53(54)69(61)93-45-21-13-5)78(83-76)88-80-64-63(71(95-47-23-15-7)55-39-31-32-40-56(55)72(64)96-48-24-16-8)79(84-80)87-77-60-59(75(82-77)85-73)67(91-43-19-11-3)51-35-27-28-36-52(51)68(60)92-44-20-12-4/h25-40H,9-24,41-48H2,1-8H3,(H2,81,82,83,84,85,86,87,88) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXKASLQHBYWIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C2C=CC=CC2=C(C3=C4NC(=C31)N=C5C6=C(C7=CC=CC=C7C(=C6C(=N5)N=C8C9=C(C1=CC=CC=C1C(=C9C(=NC1=NC(=N4)C2=C(C3=CC=CC=C3C(=C21)OCCCC)OCCCC)N8)OCCCC)OCCCC)OCCCC)OCCCC)OCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H90N8O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1291.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does the structure of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine contribute to its potential as a material for organic thin-film transistors (OTFTs)?

A2: The presence of the octabutoxy groups in this naphthalocyanine derivative enhances its solubility, facilitating the fabrication of thin films via spin-coating techniques []. Additionally, annealing these films leads to a red-shift in the Q-band, suggesting improved π-orbital overlap within the naphthalocyanine ring system []. This enhanced orbital overlap contributes to the compound's semiconducting properties, making it a suitable candidate for OTFTs [].

Q2: What makes 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine a promising candidate for chemical vapor sensing applications?

A3: OTFT sensors fabricated using 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine demonstrate enhanced sensitivity and selectivity compared to traditional phthalocyanine-based sensors []. Exposure to various analytes induces changes in the OTFTs' electrical properties, such as mobility and threshold voltage, enabling the detection of specific vapors []. This sensing capability is attributed to the compound's ability to interact with analytes through mechanisms like electron donation via hydrogen bonding and stabilization of charge within the semiconductor film [].

Q3: How do different central metal ions influence the photophysical properties of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanines?

A4: Research suggests that the nature of the central metal ion significantly impacts the excited state dynamics and electronic properties of these compounds []. For example, studies employing transient absorption spectroscopy, combined with DFT/TDDFT calculations, reveal distinct differences in excited state lifetimes and energy transfer pathways depending on the incorporated metal ion []. This highlights the potential for tailoring the photophysical properties of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanines for specific applications by carefully selecting the central metal ion.

Q4: How does quantum chemistry contribute to understanding the corrosion inhibition properties of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine and similar compounds?

A5: Quantum chemical calculations offer valuable insights into the interaction of these molecules with metal surfaces, aiding in the rationalization of their corrosion inhibition efficacies []. Parameters such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated and correlated with experimental inhibition efficiency data. This allows researchers to establish structure-activity relationships and gain a deeper understanding of the factors governing the performance of these compounds as corrosion inhibitors [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone](/img/structure/B1141364.png)

![2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid](/img/structure/B1141374.png)

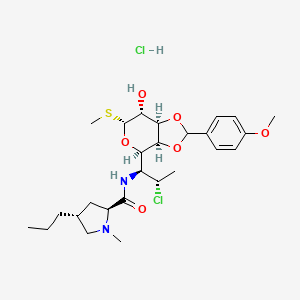

![[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B1141378.png)